molecular formula C28H31NO2 B11595525 3-(2-hydroxy-5-methylphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide

3-(2-hydroxy-5-methylphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide

Cat. No.: B11595525
M. Wt: 413.5 g/mol
InChI Key: SQEOYXCYSBMMKA-UHFFFAOYSA-N
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Description

3-(2-hydroxy-5-methylphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide is a complex organic compound with a unique structure that includes hydroxy, methyl, phenyl, and cyclopentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-5-methylphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide can be achieved through multiple steps involving the reaction of 2-hydroxy-5-methylphenyl compounds with phenylcyclopentylmethyl reagents. One common method involves the use of diisopropylamine and acetic acid as catalysts in a solvent such as diisopropyl ether . The reaction typically occurs at room temperature and involves the opening of dihydrocoumarin rings followed by amidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recycling and the use of environmentally friendly reagents are also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxy-5-methylphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxy and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting hydroxy groups to halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(2-hydroxy-5-methylphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-5-methylphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence cell cycle progression, and induce autophagy in certain cancer cells . The compound’s effects are mediated through pathways such as the AMP-activated protein kinase (AMPK) and mTOR signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-hydroxy-5-methylphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Its combination of hydroxy, methyl, phenyl, and cyclopentyl groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C28H31NO2

Molecular Weight

413.5 g/mol

IUPAC Name

3-(2-hydroxy-5-methylphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide

InChI

InChI=1S/C28H31NO2/c1-21-14-15-26(30)25(18-21)24(22-10-4-2-5-11-22)19-27(31)29-20-28(16-8-9-17-28)23-12-6-3-7-13-23/h2-7,10-15,18,24,30H,8-9,16-17,19-20H2,1H3,(H,29,31)

InChI Key

SQEOYXCYSBMMKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CC(=O)NCC2(CCCC2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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